QNZ46

Descripción

Propiedades

IUPAC Name |

4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLVJIICVWDSNI-LFYBBSHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237744-13-6 |

Source

|

| Record name | 1237744-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of QNZ46 on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ46 is a novel, subunit-selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, characterized by voltage-independent inhibition and a dependency on glutamate (B1630785) binding, distinguishes it from traditional NMDA receptor antagonists. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding characteristics, subunit selectivity, and downstream signaling effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the NMDA receptor.

Core Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a novel allosteric mechanism. It is classified as a noncompetitive antagonist, meaning it does not compete with the endogenous agonists, glutamate and glycine (B1666218), for their binding sites on the GluN2 and GluN1 subunits, respectively[1]. The inhibitory action of this compound is notably voltage-independent, a characteristic that differentiates it from channel blockers like MK-801, whose action is dependent on membrane potential[1].

A key feature of this compound's mechanism is its use-dependency, which is intricately linked to the binding of glutamate. The antagonist's association with the receptor is significantly enhanced in the presence of glutamate, but not glycine[1]. This suggests that the binding of glutamate to the GluN2 subunit induces a conformational change in the receptor that either exposes or increases the affinity of the this compound binding site. This glutamate-dependent inhibition implies that this compound would be most effective at synapses with active glutamate release[1].

The binding site for this compound is a novel, previously uncharacterized allosteric pocket on the NMDA receptor. Studies have indicated that residues located in the agonist binding domain, in proximity to the transmembrane helices, are crucial for the subunit selectivity of this compound[1].

Quantitative Data: Subunit Selectivity

This compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits[1]. This selectivity has been quantified through the determination of the half-maximal inhibitory concentration (IC50) values for different receptor subunit combinations.

| NMDA Receptor Subtype | IC50 (µM) | Relative Potency (vs. GluN2D) | Reference |

| GluN1/GluN2A | 182 | ~47-fold lower | [2] |

| GluN1/GluN2B | 193 | ~49-fold lower | [2] |

| GluN1/GluN2C | 7.1 | ~1.8-fold lower | [2] |

| GluN1/GluN2D | 3.9 | 1 (Reference) | [2] |

Table 1: IC50 values of this compound for different NMDA receptor subtypes.

Downstream Signaling Pathways

Recent studies have begun to elucidate the downstream signaling consequences of this compound-mediated NMDA receptor inhibition. One identified pathway involves the activation of the ERK/NRF2/HO-1 signaling cascade. Inhibition of GluN2D-containing NMDA receptors by this compound has been shown to exert antioxidant effects and protect dopaminergic neurons from neurotoxicity by activating this pathway[2]. This suggests a potential neuroprotective role for this compound beyond simple channel block.

The effects of this compound on other canonical NMDA receptor-mediated downstream pathways, such as the regulation of CREB phosphorylation and its role in excitotoxicity-induced cell death pathways, are still under investigation. Given its selective inhibition of GluN2D-containing receptors, which are implicated in excitotoxicity, it is plausible that this compound could offer neuroprotection by mitigating excessive calcium influx and subsequent cell death cascades[3][4][5]. Further research is required to fully delineate these effects.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed protocols for these methods.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to express specific NMDA receptor subunit combinations and measure the effect of compounds on ion channel function.

Experimental Workflow:

Methodology:

-

Oocyte Preparation: Harvest and treat Xenopus laevis oocytes with collagenase to remove the follicular layer.

-

cRNA Injection: Inject cRNAs encoding the desired GluN1 and GluN2 subunits into the oocyte cytoplasm.

-

Incubation: Incubate the injected oocytes for 2-4 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, 0.01 mM EDTA, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -40 mV.

-

Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a baseline current.

-

Co-apply the agonists with varying concentrations of this compound to determine its inhibitory effect.

-

To assess voltage-independence, record currents at various holding potentials (e.g., from -60 mV to +40 mV) in the presence and absence of this compound.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in response to agonist application.

-

Normalize the currents recorded in the presence of this compound to the control currents.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

For competitive antagonists, perform a Schild analysis by measuring the dose-ratio at different antagonist concentrations to determine the pA2 value. For a non-competitive antagonist like this compound, this analysis will show a depression of the maximal response and a non-parallel shift in the concentration-response curve.

-

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for the recording of ionic currents from single cells expressing recombinant NMDA receptors with high temporal resolution.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GluN1 and GluN2 subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Recording Preparation:

-

Prepare a recording chamber with an external solution (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 0.01 mM EDTA, pH 7.3).

-

Pull glass micropipettes and fill them with an internal solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2).

-

-

Whole-Cell Recording:

-

Identify a transfected cell and form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly apply agonists (e.g., 1 mM glutamate and 100 µM glycine) using a fast perfusion system to elicit a current.

-

Co-apply agonists with this compound to measure inhibition. The kinetics of inhibition and recovery can be determined by applying and washing out this compound during a sustained agonist application[1].

-

-

Data Analysis: Analyze the current amplitude, rise time, and decay kinetics. Determine IC50 values as described for TEVC.

Calcium Imaging Assay

This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of NMDA receptor activity.

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293 cells expressing NMDA receptors or primary neurons) on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a perfusion system.

-

Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence.

-

Establish a baseline fluorescence level.

-

Apply NMDA and glycine to stimulate an increase in [Ca²⁺]i.

-

Pre-incubate or co-apply this compound with the agonists to measure its effect on the calcium response.

-

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2). This change is proportional to the change in [Ca²⁺]i. Determine the concentration-dependent inhibition by this compound.

Conclusion

This compound represents a significant advancement in the pharmacology of NMDA receptors. Its unique mechanism as a glutamate-dependent, voltage-independent, noncompetitive antagonist with selectivity for GluN2C/D-containing receptors provides a valuable tool for dissecting the physiological and pathological roles of these specific receptor subtypes. The elucidation of its downstream signaling effects, particularly the activation of the neuroprotective ERK/NRF2/HO-1 pathway, opens new avenues for therapeutic development in neurological disorders characterized by excitotoxicity and oxidative stress. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the nuanced pharmacology of this compound and the development of next-generation NMDA receptor modulators.

References

- 1. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subunit Selectivity of QNZ46

For Researchers, Scientists, and Drug Development Professionals

Abstract

QNZ46 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial mediator of excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the subunit selectivity of this compound, detailing its preferential antagonism of NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its pharmacological profile, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and NMDA Receptor Subtypes

The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D)[1]. The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel kinetics, and modulation by various compounds[1]. This subunit diversity allows for fine-tuning of synaptic plasticity and neuronal signaling.

This compound, with the chemical name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic acid, has emerged as a valuable pharmacological tool due to its significant selectivity for NMDA receptors containing GluN2C or GluN2D subunits[2][3][4]. Its unique mechanism of action, which is dependent on the binding of glutamate (B1630785) to the GluN2 subunit, further distinguishes it from other NMDA receptor antagonists[3][5].

Subunit Selectivity of this compound: Quantitative Analysis

The subunit selectivity of this compound has been extensively characterized using electrophysiological techniques in heterologous expression systems, such as Xenopus laevis oocytes and Human Embryonic Kidney (HEK293) cells, expressing specific NMDA receptor subunit combinations. The half-maximal inhibitory concentration (IC50) is a standard measure of the antagonist's potency.

| GluN2 Subunit | IC50 (µM) | Expression System | Reference(s) |

| GluN2A | 182 - 229 | Xenopus oocytes / HEK293 cells | [2][3] |

| GluN2B | >300 | Xenopus oocytes | [3] |

| GluN2C | 6 - 7.1 | Xenopus oocytes | [2][3] |

| GluN2D | 3 - 3.9 | Xenopus oocytes / HEK293 cells | [2][3] |

As the data clearly indicates, this compound is approximately 30- to 75-fold more potent at inhibiting NMDA receptors containing GluN2C or GluN2D subunits compared to those containing GluN2A subunits, and shows even weaker activity at GluN2B-containing receptors.

Mechanism of Action

This compound exhibits a non-competitive and voltage-independent mechanism of antagonism[3][5]. A key feature of its action is its dependence on the binding of the agonist glutamate to the GluN2 subunit, while being independent of the co-agonist glycine (B1666218) binding to the GluN1 subunit[3][5]. This "use-dependent" nature implies that this compound is more effective at inhibiting activated NMDA receptors.

The binding site for this compound is a novel allosteric site located in the S2 region of the GluN2 ligand-binding domain[4]. Glutamate binding is thought to induce a conformational change in the receptor that either unmasks the this compound binding site or increases its affinity for the antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the subunit selectivity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is ideal for studying the pharmacology of ion channels expressed on the surface of large cells like oocytes.

Experimental Workflow:

Solutions:

-

Barth's Medium (for incubation): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4, supplemented with antibiotics.

-

ND96 Recording Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

Procedure:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and defolliculated.

-

cRNA Injection: A mixture of cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., 1:1 ratio, total of 10-50 ng) is injected into the oocyte cytoplasm.

-

Incubation: Injected oocytes are incubated in Barth's medium at 16-18°C for 2-7 days to allow for receptor expression.

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with ND96 solution.

-

Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential of -40 mV to -80 mV.

-

NMDA receptor-mediated currents are elicited by applying a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

Once a stable baseline current is established, this compound is co-applied with the agonists at increasing concentrations.

-

The inhibition of the current at each concentration is measured.

-

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for the recording of ionic currents from the entire cell membrane of smaller, mammalian cells.

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES; pH 7.3, without Mg²⁺ to prevent voltage-dependent block.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2.

Procedure:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent.

-

Recording:

-

A coverslip with transfected cells is placed in the recording chamber and perfused with the external solution.

-

A glass micropipette with a resistance of 3-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.

-

NMDA receptor currents are evoked by the rapid application of a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).

-

This compound is pre-applied or co-applied with the agonists to measure the inhibition of the evoked currents.

-

-

Data Analysis: Similar to the TEVC method, IC50 values are determined from concentration-response curves.

Radioligand Binding Assay (Hypothetical Protocol)

Procedure Outline:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the desired NMDA receptor subunits.

-

Assay Buffer: Prepare a buffer containing a fixed, sub-saturating concentration of glutamate to promote the this compound-sensitive state of the receptor.

-

Competition Assay:

-

Incubate the cell membranes with a fixed concentration of [³H]MK-801 and varying concentrations of unlabeled this compound.

-

The incubation should be carried out to equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound for the displacement of [³H]MK-801 binding. This will provide an estimate of its affinity for the glutamate-bound state of the receptor.

Conclusion

This compound is a highly valuable pharmacological agent for the study of NMDA receptor function, distinguished by its pronounced selectivity for GluN2C- and GluN2D-containing receptors. Its unique glutamate-dependent, non-competitive mechanism of action provides a powerful tool for dissecting the physiological and pathological roles of these specific NMDA receptor subtypes. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the properties of this compound and other subunit-selective NMDA receptor modulators. This in-depth understanding is crucial for the development of novel therapeutic strategies targeting specific NMDA receptor populations implicated in a range of neurological disorders.

References

- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

QNZ46: A Technical Guide to a Selective GluN2C/GluN2D NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of QNZ46, a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This compound presents a unique mechanism of action, exhibiting use- and glutamate-dependency, which makes it a valuable tool for dissecting the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document consolidates key quantitative data, details essential experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to support researchers in neuroscience and drug development.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties.[2] While GluN2A and GluN2B subunits are widely expressed in the adult forebrain, GluN2C and GluN2D subunits show a more restricted expression pattern, primarily in interneurons and specific brain regions like the cerebellum, midbrain, and brainstem.[3][4] This localized expression makes them attractive therapeutic targets for neurological and psychiatric disorders with potentially fewer side effects than pan-NMDAR antagonists.[3]

This compound, with the chemical name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic acid, has emerged as a key pharmacological tool due to its approximately 50-fold selectivity for GluN2C- and GluN2D-containing NMDARs over those containing GluN2A or GluN2B subunits.[5][6] Its unique non-competitive and voltage-independent mechanism of inhibition is dependent on the binding of glutamate to the GluN2 subunit, but not glycine (B1666218) to the GluN1 subunit.[5][7] This "use-dependent" nature implies that this compound preferentially inhibits activated receptors, a desirable property for therapeutic agents.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity across different NMDA receptor subtypes.

Table 1: Inhibitory Potency of this compound at Recombinant NMDA Receptors

| Receptor Subtype | IC50 (µM) | Source(s) |

| GluN1/GluN2A | 182 | [8] |

| GluN1/GluN2B | 193 | [8] |

| GluN1/GluN2C | 7.1 | [8] |

| GluN1/GluN2D | 3.9 | [8] |

Table 2: Selectivity Profile of this compound

| Selectivity Ratio | Fold-Selectivity | Source(s) |

| (IC50 GluN2A) / (IC50 GluN2D) | ~47 | [8] |

| (IC50 GluN2B) / (IC50 GluN2D) | ~49 | [8] |

| GluN2C/D over GluN2A/B | ~50 | [5][6] |

Mechanism of Action

This compound acts as a negative allosteric modulator of GluN2C/D-containing NMDA receptors.[7][9] Its mechanism is distinct from traditional competitive antagonists and channel blockers.

-

Non-competitive Inhibition: this compound does not compete with glutamate or glycine for their binding sites.[5]

-

Voltage-Independent: Its inhibitory action is not dependent on the membrane potential.[5]

-

Use- and Glutamate-Dependent: A key feature of this compound is that its binding and subsequent inhibition of the receptor are contingent upon the prior binding of glutamate to the GluN2 subunit.[5][6] Glycine binding to the GluN1 subunit is not required for this compound to exert its effect.[5][7] This suggests that glutamate binding induces a conformational change in the GluN2 subunit that either unmasks or increases the affinity of the this compound binding site.[6]

-

Binding Site: Mutagenesis studies have identified that the binding site for this compound is located in the S2 region of the GluN2 ligand-binding domain (LBD), an area adjacent to the transmembrane helices.[6]

This unique mechanism of action is visually represented in the following signaling pathway diagram.

Caption: Mechanism of this compound action on NMDA receptors.

Experimental Protocols

The characterization of this compound and other NMDA receptor antagonists relies on several key experimental techniques. Detailed methodologies for these are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for determining the potency and selectivity of compounds on specific, exogenously expressed NMDA receptor subtypes.

a. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Prepare complementary RNAs (cRNAs) for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates using an in vitro transcription kit.

-

Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically 5-50 ng per oocyte).

-

Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.

b. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 0.5 mM BaCl₂, 10 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current in the recording solution.

-

Co-apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit a maximal NMDA receptor-mediated current (I_max).[5]

-

To determine the IC50, co-apply the agonists with varying concentrations of this compound and measure the resulting current inhibition.

c. Data Analysis:

-

Normalize the current responses in the presence of this compound to the maximal current (I_max).

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This method allows for the detailed characterization of the kinetics and voltage-dependence of antagonist action on recombinant receptors.

a. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transiently transfect the cells with cDNAs encoding the desired GluN1 and GluN2 subunits, along with a marker gene such as GFP.

b. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Perfuse with an external solution (e.g., 150 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with an internal solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2).

-

Approach a transfected cell (identified by GFP fluorescence) and form a giga-ohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply agonists (e.g., 1 mM glutamate and 100 µM glycine) using a rapid solution exchange system to evoke NMDA receptor currents.[5]

-

To assess inhibition, co-apply this compound with the agonists.

c. Use-Dependency Protocol:

-

To test for use-dependency, pre-apply this compound in the presence of glutamate alone, glycine alone, or in the absence of both agonists.

-

Subsequently, rapidly apply both glutamate and glycine and measure the instantaneous current to assess the degree of inhibition.[5]

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a compound to the receptor.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or transfected cells expressing the target receptor in a lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer.

b. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 for the glutamate site) and varying concentrations of the unlabeled test compound (this compound).

-

Incubate at a specific temperature (e.g., 30°C) for a defined period to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the competing compound (this compound).

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel NMDA receptor antagonist like this compound and the logical relationship of its unique mechanism of action.

Caption: Experimental workflow for this compound characterization.

References

- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axolbio.com [axolbio.com]

- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

QNZ46: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound QNZ46, a selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document details its chemical structure, physicochemical properties, and biological activity, including its mechanism of action and relevant experimental protocols.

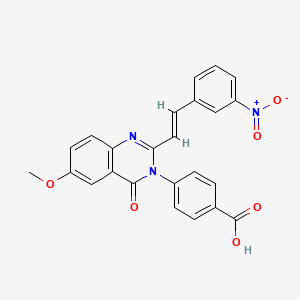

Chemical Structure and Properties

This compound, with the IUPAC name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid, is a synthetic organic compound belonging to the quinazolin-4-one class. Its chemical structure is presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | |

| CAS Number | 1237744-13-6 | [1][2] |

| Molecular Formula | C₂₄H₁₇N₃O₆ | [2] |

| Molecular Weight | 443.41 g/mol | [2][3] |

| SMILES | O=C(O)C1=CC=C(N2C(/C=C/C3=CC=CC(--INVALID-LINK--=O)=C3)=NC4=C(C=C(OC)C=C4)C2=O)C=C1 | |

| Appearance | Solid powder | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming. | [2][3] |

| Storage | Store at room temperature. | [2][3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective non-competitive antagonist of NMDA receptors, demonstrating a preference for those containing the GluN2C and GluN2D subunits.[2][3] Its inhibitory action is unique in that it is dependent on the presence of glutamate (B1630785) but not glycine (B1666218).[1] This suggests that this compound binds to a novel allosteric site that becomes accessible or has a higher affinity for the compound after glutamate binds to the GluN2 subunit.[1]

The inhibition by this compound is voltage-independent, indicating that it does not block the ion channel pore in the same manner as other NMDA receptor antagonists like MK-801.[4] By inhibiting the function of GluN2C/D-containing NMDA receptors, this compound effectively reduces the influx of calcium ions (Ca²⁺) that is typically mediated by these receptors upon activation. This reduction in calcium influx is believed to be the primary mechanism underlying its neuroprotective effects.[5]

Table 2: In Vitro Activity of this compound

| Target | IC₅₀ (μM) | Reference |

| GluN1/GluN2D | 3 | [2][3] |

| GluN1/GluN2C | 6 | [2][3] |

| GluN1/GluN2A | 229 | [2][3] |

| GluN1/GluN2B | >300 | [2][3] |

| GluR1 (AMPA Receptor) | >300 | [2][3] |

The signaling pathway affected by this compound begins with its binding to the GluN2C/D-containing NMDA receptor, which in turn inhibits the glutamate-mediated influx of calcium. This has been shown to have downstream effects, including the suppression of necroptosis pathways by decreasing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and reducing the expression of Receptor-Interacting Protein 1 (RIP1).[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described by Mosley et al. in the Journal of Medicinal Chemistry (2010). The general synthetic scheme for quinazolin-4-one derivatives involves a multi-step process. While the full detailed protocol from the original paper is recommended for precise replication, the key steps generally involve the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization and subsequent functional group manipulations to introduce the styryl and benzoic acid moieties.

Whole-Cell Patch-Clamp Electrophysiology

The electrophysiological effects of this compound on NMDA receptors are typically characterized using the whole-cell patch-clamp technique on cells expressing specific NMDA receptor subunits (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 with CsOH.

-

Recording Conditions: Cells are continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, with pH adjusted to 7.4 with NaOH.

-

Data Acquisition: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of glutamate (e.g., 1 mM) and glycine (e.g., 0.1 mM).

-

Drug Application: this compound is applied at various concentrations via the perfusion system to determine its effect on the evoked currents and to calculate the IC₅₀ value.

In Vivo Studies

This compound has been evaluated in animal models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and ischemic stroke.

Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: this compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 mg/kg) daily, starting at the onset of clinical signs.

-

Assessment: Clinical scores are recorded daily to assess disease severity. Histological analysis of the spinal cord is performed at the end of the study to evaluate demyelination and immune cell infiltration.

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO):

-

Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.

-

Treatment: A single dose of this compound (e.g., 20 mg/kg) is administered i.p. at the time of reperfusion.

-

Assessment: Neurological function is assessed at various time points post-stroke using a standardized scoring system. Brain infarct volume is measured 24-48 hours after the ischemic insult using TTC staining.

Conclusion

This compound represents a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Its unique glutamate-dependent mechanism of action and selectivity offer potential avenues for the development of novel therapeutic agents for neurological disorders characterized by excitotoxicity and neuroinflammation. The experimental protocols outlined in this guide provide a foundation for the further characterization and evaluation of this promising compound.

References

- 1. Quinazolin-4-one derivatives: A novel class of noncompetitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The Role of the GluN2D NMDA Receptor Subunit in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. Comprised of various subunits, the NMDA receptor's function is finely tuned by its composition. The GluN2D subunit, encoded by the GRIN2D gene, confers unique biophysical and pharmacological properties to the receptor, and its dysregulation has been increasingly implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the role of GluN2D in neurological disorders, with a focus on epilepsy, schizophrenia, and Parkinson's disease. We present a comprehensive overview of the current understanding of GluN2D's function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of GluN2D-related pathologies and to develop novel therapeutic strategies targeting this enigmatic subunit.

Introduction to the GluN2D Subunit

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that form heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit incorporated into the receptor complex dictates its functional properties, including agonist affinity, channel kinetics, and modulation by endogenous and exogenous compounds.

The GluN2D subunit is characterized by its distinct spatiotemporal expression pattern and unique electrophysiological signature.[1] It is highly expressed during early brain development and its expression becomes more restricted in the adult brain, with notable enrichment in specific neuronal populations such as parvalbumin-positive interneurons.[2][3] This developmental profile suggests a critical role for GluN2D in neurodevelopmental processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of GluN2D-containing NMDARs and their alteration in neurological disorders.

Table 1: Electrophysiological and Pharmacological Properties of GluN2D-Containing NMDARs

| Property | Value | Comparison with other GluN2 Subunits | Reference |

| Glutamate Potency (EC₅₀) | 0.2–0.4 μM | 5-6 fold higher potency than GluN2A/B | [1] |

| Glycine Potency (EC₅₀) | 0.1–0.2 μM | High potency | [1] |

| Deactivation Time | Several seconds | 100-fold slower than GluN2A, 10-fold slower than GluN2B/C | [4] |

| Magnesium (Mg²⁺) Block | ~10-fold lower potency | Less sensitive to Mg²⁺ block | [1] |

| Channel Open Probability | 1-4% | Low | [4] |

| Ketamine Potency | ~2-fold more potent | More sensitive than GluN2A/B | [1] |

| Memantine Potency | ~5-fold more potent | More sensitive than GluN2A/B | [1] |

Table 2: Alterations of GluN2D in Neurological Disorders

| Disorder | Finding | Quantitative Change | Animal Model/Study Type | Reference |

| Epilepsy (GRIN2D mutations) | Increased channel open probability | 6-fold increase | In vitro expression | [5] |

| Increased glutamate/glycine potency | 2-fold increase | In vitro expression | [5] | |

| Parkinson's Disease (L-DOPA-induced dyskinesia) | Increased GluN2D synaptic abundance | Significant increase | 6-OHDA rat model | [6] |

| Schizophrenia | Reduced psychosis-inducing effects of NMDAR antagonists in knockout mice | Blunted hyperlocomotor response | GluN2D-KO mice | [2][7] |

Role of GluN2D in Neurological Disorders

Epilepsy and Developmental and Epileptic Encephalopathies (DEE)

Genetic variations in the GRIN2D gene have been strongly associated with early-onset neurological diseases, particularly developmental and epileptic encephalopathies (DEE).[1][8] Mutations in GRIN2D can lead to severe, often treatment-refractory epilepsy.[1] These mutations can result in a gain-of-function of the NMDA receptor, leading to increased channel activity and excitotoxicity.[5] For instance, a recurrent de novo missense mutation (p.Val667Ile) in GluN2D has been shown to dramatically increase the channel's open probability and agonist potency, leading to neuronal hyperexcitability.[5] The unique properties of GluN2D, such as its high affinity for glutamate and reduced magnesium block, may make neurons expressing these mutant receptors particularly susceptible to excitotoxic damage, contributing to the severe epileptic phenotype.[1]

Schizophrenia

The glutamate hypofunction hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the symptoms of the disorder.[7] While much of the focus has been on the GluN2A and GluN2B subunits, emerging evidence points to a significant role for GluN2D.[2][3] In the mature brain, GluN2D is enriched in parvalbumin (PV)-containing interneurons, which are crucial for generating gamma oscillations that are disrupted in schizophrenia.[2][3] Hypofunction of GluN2D-containing NMDARs on these interneurons could lead to disinhibition of pyramidal neurons, resulting in cortical hyperactivity and cognitive deficits.[2][3] Notably, the psychotomimetic effects of NMDAR antagonists like ketamine and PCP are blunted in GluN2D knockout mice, suggesting that GluN2D mediates some of the schizophrenia-like symptoms induced by these drugs.[2][7]

Parkinson's Disease

In the basal ganglia, a key circuit affected in Parkinson's disease, GluN2D is expressed in several nuclei, including the subthalamic nucleus and striatum.[9][10] In a rat model of Parkinson's disease, the inhibitory role of GluN2D-containing NMDARs on glutamatergic neurotransmission is impaired.[10] Furthermore, in a model of L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment, there is a selective increase in the synaptic abundance of GluN2D in the striatum.[6] These findings suggest that targeting GluN2D may be a viable therapeutic strategy to modulate neuronal activity in the basal ganglia and potentially alleviate motor symptoms or treatment-related complications in Parkinson's disease.[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GluN2D.

Electrophysiology: Whole-Cell Patch-Clamp Recording from Brain Slices

This protocol is adapted from methods used to record NMDAR-mediated currents in subthalamic nucleus neurons.[11]

-

Slice Preparation:

-

Anesthetize a juvenile rat (P11-P18) with isoflurane (B1672236) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 250 µm sagittal brain slices using a vibrating microtome.

-

Transfer slices to a holding chamber with aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber on an upright microscope and perfuse with aCSF at 32°C.

-

Visualize neurons in the subthalamic nucleus using differential interference contrast (DIC) optics.

-

Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl₂, 2 MgCl₂, 5 BAPTA, 2 Na₂ATP, and 0.3 NaGTP, pH 7.35.

-

Establish a whole-cell patch-clamp configuration.

-

Record NMDAR-mediated excitatory postsynaptic currents (EPSCs) at a holding potential of +40 mV to relieve the Mg²⁺ block.

-

Animal Model: 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to induce a Parkinsonian phenotype.

-

Preparation:

-

Anesthetize an adult rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Secure the rat in a stereotaxic frame.

-

Prepare a solution of 6-OHDA (e.g., 4 mg/ml) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.

-

-

Surgery:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the stereotaxic coordinates for the MFB.

-

Slowly lower a Hamilton syringe needle to the target depth.

-

Infuse a small volume (e.g., 2-4 µl) of the 6-OHDA solution at a rate of 1 µl/min.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

-

Post-operative Care and Verification:

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Assess the lesion severity after 2-3 weeks using behavioral tests (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry).

-

Molecular Biology: Western Blotting for GluN2D

This protocol outlines the detection of GluN2D protein levels in brain tissue.

-

Sample Preparation:

-

Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

-

Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GluN2D overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to GluN2D research.

Caption: Proposed role of GluN2D hypofunction in schizophrenia pathophysiology.

Caption: Workflow for creating and validating the 6-OHDA rat model of Parkinson's disease.

Caption: Experimental workflow for patch-clamp recording of GluN2D-containing NMDAR currents.

Conclusion and Future Directions

The GluN2D subunit is emerging from the shadows of its more abundant counterparts, GluN2A and GluN2B, as a crucial player in the pathophysiology of a diverse range of neurological disorders. Its unique properties and restricted expression in the adult brain make it an attractive and specific target for therapeutic intervention. The evidence presented in this guide highlights the significant progress made in understanding the role of GluN2D in epilepsy, schizophrenia, and Parkinson's disease.

Future research should focus on several key areas. The development of highly selective pharmacological tools for GluN2D will be instrumental in dissecting its precise contribution to neuronal circuit function in both health and disease. Further investigation into the downstream signaling pathways activated by GluN2D-containing NMDARs will provide a more complete picture of their cellular effects. Finally, longitudinal studies in animal models and human patients will be essential to validate GluN2D as a therapeutic target and to guide the development of novel treatment strategies for these debilitating neurological disorders.

References

- 1. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amperometric Detection of Dopamine Exocytosis from Synaptic Terminals - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GluN2D expression is regulated by restraint stress and supports active stress coping bouts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA Receptors Containing the GluN2D Subunit Control Neuronal Function in the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Quinazolin-4-one Derivatives: A Technical Guide

Introduction

Quinazolin-4-one is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are of significant interest due to their broad spectrum of biological activities.[1][2][3] The stability of the quinazolinone core has encouraged medicinal chemists to explore a variety of substitutions, leading to the discovery of numerous compounds with therapeutic potential.[1] This technical guide provides an in-depth overview of the foundational research on quinazolin-4-one derivatives, covering their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Quinazolin-4-one Derivatives

The synthesis of quinazolin-4-one derivatives can be achieved through various chemical routes. A common and widely employed method involves the acylation of anthranilic acid, followed by cyclization.

A prevalent method for the synthesis of 4(3H)-quinazolinones starts with the acylation of anthranilic acid with an acyl chloride. The subsequent ring closure, often facilitated by a dehydrating agent like acetic anhydride (B1165640), yields a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to produce the final quinazolin-4-one derivatives.[4] Another approach involves the condensation of 2-aminobenzamide (B116534) with aldehydes in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5] The Nimentovsky synthesis is another method where o-aminobenzoic acid is heated with a large amount of formic acid amide to produce quinazolin-4-one with a high yield.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol describes a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones.

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

-

A mixture of anthranilic acid and an appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent) is heated.

-

The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed, and dried to yield the benzoxazinone (B8607429) intermediate.

Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone

-

The synthesized 2-substituted-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent (e.g., ethanol).

-

An appropriate amine is added to the solution, and the mixture is refluxed for a specified period.

-

Upon cooling, the product crystallizes out, is filtered, washed with a cold solvent, and recrystallized to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Caption: General workflow for the synthesis of quinazolin-4-one derivatives.

Biological Activities

Quinazolin-4-one derivatives have been reported to exhibit a wide array of pharmacological activities, including:

-

Anticancer: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][7] They can act as inhibitors of key enzymes in cancer progression like epidermal growth factor receptor (EGFR) and phosphoinositide-3-kinase (PI3K).[8][9]

-

Antimicrobial: These compounds have demonstrated significant activity against a range of bacteria and fungi.[3][10][11][12][13]

-

Anti-inflammatory: Certain derivatives possess anti-inflammatory properties.[1][2]

-

Anticonvulsant: Some quinazolinones have been investigated for their potential as anticonvulsant agents.[3]

-

Antiviral, Antimalarial, and Antihypertensive: The versatility of the quinazolinone scaffold extends to activities against viruses, malaria parasites, and high blood pressure.[1][2]

Table 1: Quantitative Data on Biological Activities of Quinazolin-4-one Derivatives

| Compound ID | Target/Cell Line | Biological Activity | IC50 (µM) | Reference |

| 5e | MCF-7 (Breast Cancer) | Anticancer | - (63.71% inhibition) | [6] |

| 17 | Jurkat (T cell ALL) | Anticancer | < 5 | [5] |

| 17 | NB4 (APL) | Anticancer | < 5 | [5] |

| A9-7 (ALX-171) | mGlu7 Receptor | Negative Allosteric Modulator | 6.14 | [14] |

| 8h | SKLU-1 (Lung Cancer) | Anticancer | 23.09 µg/mL | [15] |

| 8h | MCF-7 (Breast Cancer) | Anticancer | 27.75 µg/mL | [15] |

| 8h | HepG-2 (Liver Cancer) | Anticancer | 30.19 µg/mL | [15] |

| Compound 2 | EGFR | Anticancer | 0.096 | [7] |

| Compound 2 | MCF-7 (Breast Cancer) | Anticancer | 2.49 | [7] |

| Compound 7 | MCF-7 (Breast Cancer) | Anticancer | 2.09 | [7] |

| Compound 7 | HepG2 (Liver Cancer) | Anticancer | 2.08 | [7] |

| 19 | Pseudomonas aeruginosa (Biofilm) | Biofilm Inhibition | 3.55 | [11] |

| 20 | Pseudomonas aeruginosa (Biofilm) | Biofilm Inhibition | 6.86 | [11] |

| 3m | Staphylococcus aureus | Antibacterial | 1.95 µg/mL (MIC) | [12] |

| 3m | Candida albicans | Antifungal | 3.90 µg/mL (MIC) | [12] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Signaling Pathways

A notable mechanism of action for several anticancer quinazolin-4-one derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is implicated in various cancers, promoting cell proliferation, angiogenesis, and metastasis through cascades like the Ras/Raf/MAPK and PI3K/AKT pathways.[8] Quinazoline-based compounds such as gefitinib (B1684475) and erlotinib (B232) are known EGFR inhibitors.[8]

Caption: Inhibition of the EGFR signaling pathway by quinazolin-4-one derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of synthesized quinazolin-4-one derivatives is assessed using various in vitro and in vivo assays. A fundamental in vitro assay for anticancer activity is the cell viability assay.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of quinazolin-4-one derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2 x 10^4 cells per well) and incubated to allow for cell attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the quinazolin-4-one derivatives (typically ranging from 0.8 to 50 µM) and a vehicle control.[5] The plates are incubated for a specified period (e.g., 72 hours).[5]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Caption: Workflow for a typical MTT cell viability assay.

The quinazolin-4-one scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to drive research efforts. Future work in this field will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The combination of synthetic chemistry, biological evaluation, and computational modeling will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apjhs.com [apjhs.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of quinazolin-4-one derivatives as antimicrobials. [wisdomlib.org]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jst.vn [jst.vn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Glutamate-Dependent Inhibition of QNZ46

This technical guide provides a comprehensive overview of this compound, a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. A defining characteristic of this compound is its unique mechanism of inhibition, which is critically dependent on the presence of glutamate (B1630785). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the associated molecular and cellular pathways.

Core Mechanism of Action: A Glutamate-Dependent Process

This compound is a quinazolin-4-one derivative that acts as a negative allosteric modulator of NMDA receptors.[1] Its inhibitory action is both non-competitive and voltage-independent.[2][3] A pivotal feature of this compound is that its binding and subsequent inhibition of the NMDA receptor require the prior binding of the agonist glutamate to the GluN2 subunit.[3][4] However, the binding of the co-agonist glycine (B1666218) to the GluN1 subunit is not required for this compound's inhibitory effect.[3]

This glutamate-dependency renders the inhibition by this compound "use-dependent," meaning its effect is more pronounced when the receptor is being activated by glutamate, such as during synaptic transmission.[3][4] this compound exhibits significant selectivity, preferentially inhibiting NMDA receptors that contain the GluN2C or GluN2D subunits over those containing GluN2A or GluN2B.[5][6][7] Structural studies have identified that this compound acts at a novel inhibitory site, with residues in the S2 region of the GluN2 ligand-binding domain being critical for its antagonist activity.[2][4]

Caption: this compound requires glutamate to bind to the GluN2 subunit before it can allosterically inhibit the NMDA receptor ion channel.

Quantitative Data Summary

The potency of this compound is highly dependent on both the specific GluN2 subunit present in the NMDA receptor complex and the presence of glutamate.

Table 1: this compound Inhibitory Potency (IC₅₀) by NMDA Receptor Subunit

| Receptor Subunit Composition | IC₅₀ (μM) | Selectivity Profile |

| GluN1/GluN2D | 3.0 - 3.9[5][6][8] | High Potency |

| GluN1/GluN2C | 6.0 - 7.1[5][6][8] | High Potency |

| GluN1/GluN2A | 182 - 229[6][8] | Low Potency |

| GluN1/GluN2B | 193 - >300[6][8] | Low Potency |

| AMPA Receptor (GluR1) | >300[6] | No significant activity |

Table 2: Influence of Agonist Presence on this compound Potency at GluN1/GluN2D Receptors

| Condition | This compound IC₅₀ (μM) | Interpretation |

| Glutamate + Glycine Present | ~3.9[5][8] | Maximum Potency (over 10-fold increase)[3] |

| Glycine Only Present | ~85[3] | Greatly Reduced Potency |

| No Agonist Present | ~86[3] | Greatly Reduced Potency |

Key Experimental Protocols

The glutamate-dependent inhibition of this compound is primarily characterized using electrophysiological techniques on recombinant receptors expressed in heterologous systems.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is used to measure the macroscopic currents from a large population of NMDA receptors expressed on the surface of a Xenopus oocyte.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype). Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂ to block endogenous channels). Clamp the oocyte membrane potential at a holding potential (e.g., -40 mV to -70 mV) using two microelectrodes.

-

Data Acquisition: Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit an inward current.[3] Once a stable baseline response is achieved, co-apply the agonists with varying concentrations of this compound.

-

Analysis: Measure the percentage of inhibition of the steady-state current at each this compound concentration. Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.[3]

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for high-resolution recording of NMDA receptor currents from a single mammalian cell with precise control over the intracellular and extracellular environments.

Methodology:

-

Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells on glass coverslips.[9] Transiently transfect the cells with plasmids containing cDNA for the desired NMDA receptor subunits (e.g., GluN1, GluN2D) and often a fluorescent reporter like GFP to identify transfected cells.[9]

-

Recording: After 24-48 hours, transfer a coverslip to a recording chamber on an inverted microscope. Use a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a transfected cell and then rupture the membrane patch to achieve the whole-cell configuration.

-

Rapid Solution Exchange: Perfuse the cell with an external solution. Use a rapid solution exchange system to apply agonists (e.g., 1000 µM glutamate and 100 µM glycine) and this compound with millisecond precision.[3]

-

Use-Dependency Protocol: To test for glutamate dependency, pre-apply this compound in the presence of either glutamate alone, glycine alone, or no agonist.[3] Then, rapidly switch to a solution containing both glutamate and glycine and measure the initial peak current. A smaller initial current after pre-application with glutamate demonstrates that this compound has already bound and inhibited the receptors.[3]

-

Analysis: Measure the inhibition of peak and steady-state currents. Analyze the kinetics of the onset and recovery from inhibition by fitting the current traces with exponential functions.[3]

Caption: Workflow for assessing this compound activity using electrophysiology.

Downstream Signaling and Cellular Effects

By selectively inhibiting GluN2C/D-containing NMDA receptors, this compound can modulate specific cellular pathways. Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, a primary trigger for excitotoxicity and subsequent neuronal death. This compound has been shown to inhibit this glutamate-mediated calcium influx.[5]

Furthermore, studies have indicated that this compound may suppress necroptosis, a form of programmed necrosis. This is evidenced by its ability to decrease the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and reduce the expression of Receptor-Interacting Protein 1 (RIP1), key components of the necroptosis pathway.[5] These actions contribute to its observed neuroprotective effects, such as reducing myelin damage and axonal degeneration in experimental models.[5]

Caption: this compound inhibits GluN2C/D receptors, blocking excitotoxicity and suppressing downstream necroptosis pathways.

References

- 1. QNZ 46 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 9. jneurosci.org [jneurosci.org]

Methodological & Application

QNZ46: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

QNZ46 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high affinity for subtypes containing the GluN2C and GluN2D subunits.[1][2] Structurally a quinazolin-4-one derivative, this compound modulates neuronal excitability by inhibiting glutamate-induced calcium influx, a mechanism with significant implications in neurological disorders.[1] Emerging research has identified the expression of functional NMDA receptors on various cancer cells, suggesting a role for glutamate (B1630785) signaling in tumor progression and metastasis.[3] NMDA receptor antagonists have been shown to impede cancer growth by affecting key cellular processes.[3][4] This document provides detailed protocols for the application of this compound in cancer cell culture to investigate its potential anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.

Mechanism of Action

This compound exerts its biological effects primarily through the antagonism of NMDA receptors. Its mechanism is both non-competitive and voltage-independent, indicating that it does not directly compete with glutamate for its binding site nor does it block the ion channel pore in a voltage-dependent manner.[1][5] The binding of this compound is dependent on the presence of glutamate, suggesting a use-dependent mechanism of action.[6][7] In the context of cancer biology, antagonism of NMDA receptors by compounds like this compound is hypothesized to disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4] This includes the potential modulation of pathways such as the Extracellular signal-regulated kinase (ERK) pathway, which is known to be downstream of NMDA receptor activation and plays a critical role in cell cycle progression and proliferation.[4]

Data Presentation

The following tables present hypothetical data for the effects of this compound on cancer cell lines to illustrate expected outcomes. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 10.8 |

| U-87 MG | Glioblastoma | 8.5 |

| PC-3 | Prostate Cancer | 22.1 |

Table 2: Effect of this compound on Apoptosis in A549 Cells (24h treatment)

| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 12.5 ± 1.2 | 5.3 ± 0.8 |

| 20 | 25.8 ± 2.1 | 10.2 ± 1.5 |

| 40 | 38.2 ± 3.5 | 18.7 ± 2.0 |

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24h)

| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |

| 10 | 68.5 ± 3.1 | 20.3 ± 2.2 | 11.2 ± 1.8 |

| 20 | 75.1 ± 3.5 | 15.2 ± 1.7 | 9.7 ± 1.3 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-